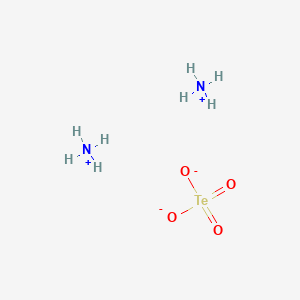![molecular formula C29H40N2 B081927 Piperidine, 2-[3-allyl-4-(dimethylamino)-2,6-diphenylcyclohexyl]-1-methyl- CAS No. 14028-79-6](/img/structure/B81927.png)
Piperidine, 2-[3-allyl-4-(dimethylamino)-2,6-diphenylcyclohexyl]-1-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Piperidine, 2-[3-allyl-4-(dimethylamino)-2,6-diphenylcyclohexyl]-1-methyl- is a chemical compound that has gained significant attention in the scientific research community. It is commonly referred to as MDMB-CHMICA and is a synthetic cannabinoid. This compound has been widely studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and neuroscience.
作用機序
MDMB-CHMICA exerts its effects by binding to and activating the cannabinoid receptors in the brain and other tissues. This activation leads to a cascade of biochemical and physiological effects that are responsible for the compound's pharmacological activity.
生化学的および生理学的効果
MDMB-CHMICA has been shown to have a range of biochemical and physiological effects. It has been shown to produce analgesic effects, reduce inflammation, and induce hypothermia. Additionally, MDMB-CHMICA has been shown to have anxiolytic and anti-depressant effects.
実験室実験の利点と制限
MDMB-CHMICA has several advantages for use in lab experiments. It is a potent cannabinoid receptor agonist, making it a valuable tool for studying the endocannabinoid system. Additionally, MDMB-CHMICA is relatively easy to synthesize, and its effects can be easily measured using various biochemical and physiological assays.
However, there are also several limitations associated with the use of MDMB-CHMICA in lab experiments. One of the main limitations is that it is a synthetic compound and may not accurately reflect the effects of natural cannabinoids. Additionally, the long-term effects of MDMB-CHMICA use are not well understood, and further research is needed to fully understand its safety profile.
将来の方向性
There are several future directions for research on MDMB-CHMICA. One area of interest is the development of new cannabinoid-based drugs for the treatment of various diseases. Additionally, further research is needed to fully understand the long-term effects of MDMB-CHMICA use and its safety profile. Finally, MDMB-CHMICA can be used as a tool to study the endocannabinoid system and its role in various physiological processes.
合成法
The synthesis of MDMB-CHMICA involves the reaction of 3-allyl-2,6-diphenylpiperidin-4-one with dimethylamine and cyclohexanone in the presence of a catalyst. The reaction is carried out under controlled conditions, and the final product is purified using chromatography techniques.
科学的研究の応用
MDMB-CHMICA has been extensively studied for its potential applications in various scientific research fields. It has been shown to have potent cannabinoid receptor agonist activity, making it a valuable tool for studying the endocannabinoid system. Additionally, MDMB-CHMICA has been used in medicinal chemistry research to develop new cannabinoid-based drugs for the treatment of various diseases.
特性
CAS番号 |
14028-79-6 |
|---|---|
製品名 |
Piperidine, 2-[3-allyl-4-(dimethylamino)-2,6-diphenylcyclohexyl]-1-methyl- |
分子式 |
C29H40N2 |
分子量 |
416.6 g/mol |
IUPAC名 |
N,N-dimethyl-4-(1-methylpiperidin-2-yl)-3,5-diphenyl-2-prop-2-enylcyclohexan-1-amine |
InChI |
InChI=1S/C29H40N2/c1-5-14-24-27(30(2)3)21-25(22-15-8-6-9-16-22)29(26-19-12-13-20-31(26)4)28(24)23-17-10-7-11-18-23/h5-11,15-18,24-29H,1,12-14,19-21H2,2-4H3 |
InChIキー |
SZBGIJTZXTWUAZ-UHFFFAOYSA-N |
SMILES |
CN1CCCCC1C2C(CC(C(C2C3=CC=CC=C3)CC=C)N(C)C)C4=CC=CC=C4 |
正規SMILES |
CN1CCCCC1C2C(CC(C(C2C3=CC=CC=C3)CC=C)N(C)C)C4=CC=CC=C4 |
同義語 |
2-[3-Allyl-4-(dimethylamino)-2,6-diphenylcyclohexyl]-1-methylpiperidine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



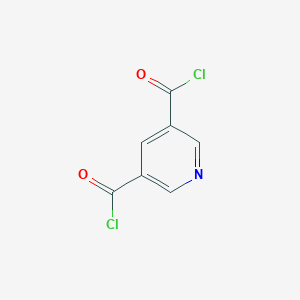

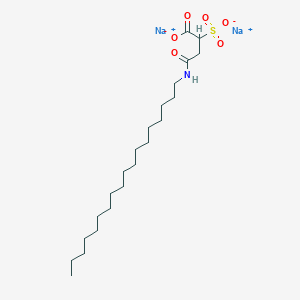
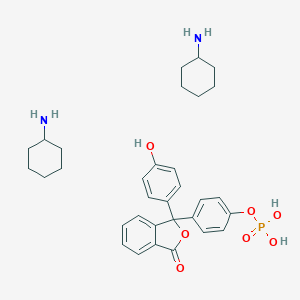
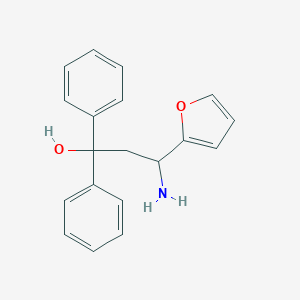
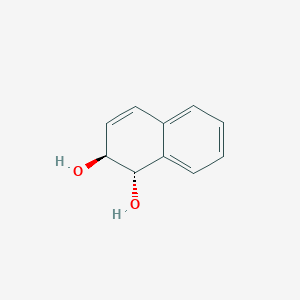
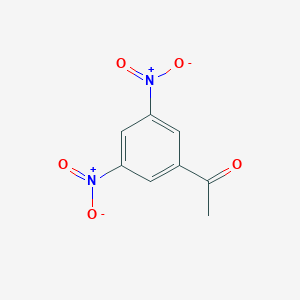


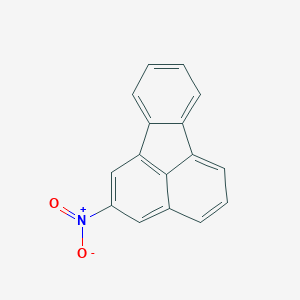
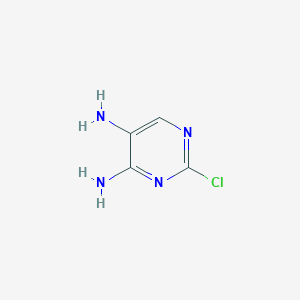
![Thiazolo[5,4-d]pyrimidine, 5-methyl-](/img/structure/B81866.png)
